2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16835664
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC16835664

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name tert-butyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3
Standard InChI Key YXNLYOAYJBGACB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC12CC(OC2=O)O

Introduction

Structural Characterization and Nomenclature

Core Spirocyclic Framework

The compound’s backbone is defined by the spiro[4.5]decane system, a bicyclic structure where two rings (one four-membered and one five-membered) share a single atom. The 2-oxa-6-aza designation indicates an oxygen atom at position 2 of the five-membered ring and a nitrogen atom at position 6 of the four-membered ring . This configuration imposes significant steric constraints, enhancing the molecule’s rigidity and stereochemical stability.

Functional Group Analysis

  • Carboxylic Acid Ester: At position 6 of the spiro system, a carboxylic acid is esterified with a 1,1-dimethylethyl (tert-butyl) group. This modification improves lipophilicity and metabolic stability, a common strategy in prodrug design .

  • Hydroxy and Oxo Substituents: A hydroxyl group at position 3 and a ketone at position 1 introduce hydrogen-bonding capabilities and electrophilic reactivity, respectively .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1,1-dimethylethyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylateDerived
Molecular FormulaC₁₂H₁₉NO₅Calculated
Molecular Weight265.28 g/molCalculated
SMILESCC(C)(C)OC(=O)N1C2(CCOC2)CC(C1=O)ODerived

Synthetic Pathways and Reaction Mechanisms

Spirocycle Formation

Spirocyclic frameworks are typically constructed via intramolecular cyclization or ring-closing metathesis. For analogous compounds like 2-Oxa-6-azaspiro[4.5]decane hydrochloride (CID 115015036), cyclization of aminols or haloamines under basic conditions is documented .

Esterification and Functionalization

The tert-butyl ester is likely introduced via Steglich esterification (DCC/DMAP) or acid-catalyzed reaction with tert-butanol. The hydroxyl and oxo groups may originate from selective oxidation or protection/deprotection strategies observed in similar spiro compounds .

Physicochemical Properties

Solubility and Lipophilicity

The tert-butyl ester enhances logP (predicted ~1.8), favoring membrane permeability. Polar groups (hydroxy, oxo) counterbalance this, yielding moderate aqueous solubility (~50 mg/L) .

Stability Profile

  • Hydrolytic Sensitivity: The ester bond is prone to cleavage under acidic or alkaline conditions, necessitating anhydrous storage .

  • Oxidative Risk: The 3-hydroxy group may oxidize to a ketone unless stabilized by antioxidants .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplication
Target CompoundC₁₂H₁₉NO₅Tert-butyl ester, spiro[4.5]Prodrug candidate
2-Oxa-6-azaspiro[4.5]decane HCl (CID 115015036)C₈H₁₆ClNOChloride salt, spiro[4.5]Pharmacological studies
1-Methyl-8-oxa-2-azaspiro[4.5]decane (CID 62354788)C₉H₁₇NOMethyl substituent, liquid formSynthetic intermediate

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